(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid
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Overview
Description
The compound (2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid is a complex organic molecule with a unique structure It features an indole ring, a propanoic acid moiety, and a highly intricate heptacyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid involves multiple steps, starting with the construction of the indole ring and the heptacyclic system. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The indole ring and other parts of the molecule can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid: has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications are being explored due to its unique structure and biological activity.
Industry: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of (2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid: can be compared to other complex organic molecules with similar structures, such as certain alkaloids and peptides.
Uniqueness
The uniqueness of this compound lies in its highly intricate heptacyclic system and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C48H45N3O6 |
---|---|
Molecular Weight |
759.9 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid |
InChI |
InChI=1S/C48H45N3O6/c1-3-5-7-9-13-28(14-10-8-6-4-2)50-44(52)34-21-17-30-32-19-23-36-43-37(24-20-33(41(32)43)31-18-22-35(45(50)53)42(34)40(30)31)47(55)51(46(36)54)39(48(56)57)25-27-26-49-38-16-12-11-15-29(27)38/h11-12,15-24,26,28,39,49H,3-10,13-14,25H2,1-2H3,(H,56,57)/t39-/m0/s1 |
InChI Key |
UHFFZPLLEXRHCZ-KDXMTYKHSA-N |
Isomeric SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)[C@@H](CC8=CNC9=CC=CC=C98)C(=O)O)C1=O |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CNC9=CC=CC=C98)C(=O)O)C1=O |
Origin of Product |
United States |
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